N-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]butan-1-amine;oxalic acid
Overview
Description
N-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]butan-1-amine;oxalic acid is a complex organic compound that combines an amine group with an oxalic acid moiety
Scientific Research Applications
N-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]butan-1-amine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]butan-1-amine typically involves a multi-step process. The initial step often includes the alkylation of 2-methoxy-6-prop-2-enylphenol with an appropriate alkyl halide to introduce the ethyl group. This is followed by the reaction with butan-1-amine under controlled conditions to form the desired amine derivative. The final step involves the formation of the oxalic acid salt through a reaction with oxalic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxalic acid moiety, potentially converting it to glycolic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Glycolic acid derivatives.
Substitution: Various substituted amine derivatives.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]butan-1-amine;oxalic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the oxalic acid moiety can chelate metal ions, affecting various biochemical pathways. These interactions can modulate cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[2-(2-methoxyphenoxy)ethyl]butan-1-amine: Lacks the prop-2-enyl group, resulting in different reactivity and applications.
N-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]ethan-1-amine: Shorter alkyl chain, affecting its physical and chemical properties.
N-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]butan-1-amine hydrochloride: Different counterion, influencing its solubility and stability.
Uniqueness: N-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]butan-1-amine;oxalic acid is unique due to the presence of both the prop-2-enyl group and the oxalic acid moiety
Properties
IUPAC Name |
N-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-4-6-11-17-12-13-19-16-14(8-5-2)9-7-10-15(16)18-3;3-1(4)2(5)6/h5,7,9-10,17H,2,4,6,8,11-13H2,1,3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYGSIGPWIGOPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=CC=C1OC)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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